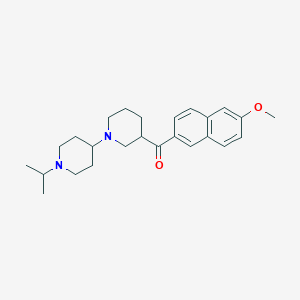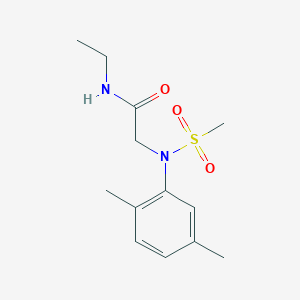
N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
Übersicht
Beschreibung
N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, commonly known as DMPP, is a novel compound that has gained significant attention in scientific research. DMPP belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has shown promising results in the treatment of various neurological disorders.
Wirkmechanismus
DMPP works by inhibiting the activity of N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, a transporter protein that regulates the reuptake of glycine. N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is responsible for removing glycine from the synapse, which reduces the concentration of glycine in the synapse and impairs the transmission of signals between neurons. By inhibiting the activity of N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, DMPP increases the concentration of glycine in the synapse, which enhances the transmission of signals between neurons and improves cognitive function.
Biochemical and Physiological Effects:
DMPP has been shown to have several biochemical and physiological effects. DMPP increases the concentration of glycine in the synapse, which enhances the transmission of signals between neurons. DMPP also increases the activation of N-methyl-D-aspartate (NMDA) receptors, which are important for learning and memory. Additionally, DMPP has been shown to increase the release of dopamine and serotonin, two important neurotransmitters that regulate mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for lab experiments. DMPP is a potent inhibitor of N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide and has shown significant efficacy in preclinical studies. DMPP is also highly selective for N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide and does not affect the activity of other transporter proteins. However, DMPP has several limitations for lab experiments. DMPP is a complex compound that requires expertise in organic chemistry for synthesis. DMPP is also expensive to produce, which limits its availability for research.
Zukünftige Richtungen
There are several future directions for DMPP research. One direction is to investigate the efficacy of DMPP in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to investigate the long-term effects of DMPP on cognitive function and behavior. Additionally, future research could focus on developing more efficient synthesis methods for DMPP and reducing the cost of production. Overall, DMPP has shown significant potential in the treatment of neurological disorders, and further research is needed to fully understand its therapeutic potential.
Conclusion:
DMPP is a novel compound that has gained significant attention in scientific research. DMPP is a potent inhibitor of N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide and has shown promising results in the treatment of various neurological disorders. DMPP works by increasing the concentration of glycine in the synapse, which enhances the transmission of signals between neurons and improves cognitive function. DMPP has several advantages for lab experiments, but also has limitations due to its complex synthesis process and high cost of production. Future research could focus on investigating the efficacy of DMPP in the treatment of other neurological disorders and developing more efficient synthesis methods. Overall, DMPP has significant potential in the treatment of neurological disorders, and further research is needed to fully understand its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
DMPP has shown significant potential in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. DMPP works by inhibiting the reuptake of glycine, an important neurotransmitter in the brain. By inhibiting the reuptake of glycine, DMPP increases the concentration of glycine in the synapse, which enhances the transmission of signals between neurons. This, in turn, improves cognitive function and reduces the symptoms of neurological disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14(15-8-6-5-7-9-15)20-19(22)13-21(27(4,23)24)16-10-11-17(25-2)18(12-16)26-3/h5-12,14H,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMGHKDZSCYDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B3920408.png)


![[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3920424.png)

![N-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920432.png)
![1-(1,3-benzodioxol-5-yl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920440.png)
![4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3920453.png)

![3-[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B3920455.png)

![4-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B3920467.png)
![4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3920475.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3920479.png)